[4-(4-Methoxynaphthalene-1-carbonyl)phenyl]-(4-methoxynaphthalen-1-yl)methanone
Overview
Description
[4-(4-Methoxynaphthalene-1-carbonyl)phenyl]-(4-methoxynaphthalen-1-yl)methanone is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxynaphthalene groups attached to a central phenyl ring through carbonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-methoxynaphthalene-1-carbonyl)phenyl]-(4-methoxynaphthalen-1-yl)methanone typically involves the reaction of 4-methoxy-1-naphthoic acid with appropriate reagents to form the desired product. One common method includes the use of coupling reactions where the carboxylic acid group of 4-methoxy-1-naphthoic acid is activated and then reacted with a phenyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxynaphthalene-1-carbonyl)phenyl]-(4-methoxynaphthalen-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications, particularly in drug development .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [4-(4-methoxynaphthalene-1-carbonyl)phenyl]-(4-methoxynaphthalen-1-yl)methanone involves its interaction with specific molecular targets. The methoxy and carbonyl groups play a crucial role in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-naphthoic acid: A precursor in the synthesis of the target compound.
4-Methoxynaphthalene-1-carboxylic acid: Another related compound with similar structural features.
Uniqueness
The uniqueness of [4-(4-methoxynaphthalene-1-carbonyl)phenyl]-(4-methoxynaphthalen-1-yl)methanone lies in its dual methoxynaphthalene groups, which provide distinct chemical and physical properties compared to other similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
[4-(4-methoxynaphthalene-1-carbonyl)phenyl]-(4-methoxynaphthalen-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O4/c1-33-27-17-15-25(21-7-3-5-9-23(21)27)29(31)19-11-13-20(14-12-19)30(32)26-16-18-28(34-2)24-10-6-4-8-22(24)26/h3-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYSLAWIBSXDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C5=CC=CC=C54)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366948 | |
Record name | [4-(4-methoxynaphthalene-1-carbonyl)phenyl]-(4-methoxynaphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5315-27-5 | |
Record name | [4-(4-methoxynaphthalene-1-carbonyl)phenyl]-(4-methoxynaphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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